Bienvenue dans la boutique en ligne BenchChem!

3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

FXR antagonism regioisomerism structure-activity relationship

3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (CAS 1707379-04-1) is a 1,2,4-oxadiazole-based heterocyclic building block characterized by a C-3 N-ethylpyrrole substituent and a C-5 piperidin-4-yl group. The compound has a molecular weight of 246.31 g/mol and a computed XLogP3 of 1, indicating moderate lipophilicity.

Molecular Formula C13H18N4O
Molecular Weight 246.31 g/mol
Cat. No. B11796166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
Molecular FormulaC13H18N4O
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESCCN1C=CC=C1C2=NOC(=N2)C3CCNCC3
InChIInChI=1S/C13H18N4O/c1-2-17-9-3-4-11(17)12-15-13(18-16-12)10-5-7-14-8-6-10/h3-4,9-10,14H,2,5-8H2,1H3
InChIKeyUJSZDRLYDUTGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole: Core Structure and Procurement-Qualified Properties


3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (CAS 1707379-04-1) is a 1,2,4-oxadiazole-based heterocyclic building block characterized by a C-3 N-ethylpyrrole substituent and a C-5 piperidin-4-yl group. The compound has a molecular weight of 246.31 g/mol and a computed XLogP3 of 1, indicating moderate lipophilicity [1]. It is commercially available at 95% purity, suitable for research and development applications .

Why Generic Substitution of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole Fails


Even structurally close analogs such as the N-methylpyrrole variant (CAS 1638666-45-1) or the regioisomeric piperidin-3-yl derivative (CAS 1710661-62-3) cannot be considered interchangeable with this compound. In the 1,2,4-oxadiazole class, both the nature of the C-3 substituent and the position of the piperidine attachment profoundly influence target engagement. Published SAR studies demonstrate that the piperidin-4-yl orientation is critical for maintaining potent FXR antagonism, with the corresponding scaffold serving as the pharmacophoric core for activity [1]. Additionally, the N-ethyl group introduces distinct lipophilicity compared to N-methyl or N-H pyrrole analogs, which can alter membrane permeability and metabolic susceptibility in ways not predictable without experimental data [2].

Differentiation Evidence for 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole vs. Closest Analogs


Piperidin-4-yl vs. Piperidin-3-yl Regioisomer: Impact on FXR Target Engagement

In a systematic SAR study of 1,2,4-oxadiazole-based FXR antagonists, the piperidine nitrogen position was identified as a key determinant of potency. Compounds bearing the piperidin-4-yl substituent at C-5 achieved nanomolar FXR antagonistic activity, exemplified by compound 1 with an IC50 of 0.58 μM, while derivatives with alternative heterocyclic attachments at C-5 showed altered or reduced activity [1]. The target compound retains this privileged piperidin-4-yl moiety, unlike the commercially available piperidin-3-yl isomer (CAS 1710661-62-3), which cannot guarantee comparable target engagement in FXR-mediated programs owing to different spatial orientation of the basic nitrogen.

FXR antagonism regioisomerism structure-activity relationship

N-Ethylpyrrole vs. N-Methylpyrrole: Computed Lipophilicity Differentiation

The target compound has a computed XLogP3 of 1 (PubChem), placing it in a moderate lipophilicity range suitable for both target engagement and physicochemical developability [1]. Although a publicly-verified XLogP3 value for the N-methyl analog (CAS 1638666-45-1) is unavailable, fragment-based additive models predict an approximate XLogP3 increase of +0.4 to +0.5 logP units for the ethyl relative to the methyl substituent. This difference can be relevant for lead optimization programs where incremental lipophilicity tuning is required to balance potency, permeability, and metabolic stability [2].

lipophilicity XLogP3 pyrrole N-substitution

Purity and Traceability: 95% Assay with Vendor-Verified Quality Control

The compound is supplied with a minimum purity specification of 95% as confirmed by the vendor's certificate of analysis . In research procurement, a defined purity threshold is essential for reproducible biological assay results. While many screening compounds are marketed at 95% purity, the availability of a traceable QC batch record distinguishes this product from undocumented catalog entries where actual purity may deviate from the label claim, introducing systematic error into dose-response experiments.

chemical purity quality control procurement specification

Best-Fit Research Application Scenarios for 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole


FXR Antagonist Lead Optimization Using Piperidin-4-yl Oxadiazole Scaffolds

This compound serves as a core scaffold for constructing FXR antagonist libraries. Published SAR shows that the piperidin-4-yl-1,2,4-oxadiazole motif is essential for potent FXR antagonism (compound 1, IC50 0.58 μM) and dual FXR/PXR modulation [1]. The N-ethylpyrrole substituent offers a vector for further derivatization to tune potency, selectivity, and pharmacokinetic properties while maintaining the privileged piperidine-4-yl geometry.

Regioisomer-Controlled Medicinal Chemistry for HsClpP Agonist Development

The 5-(piperidin-4-yl)-1,2,4-oxadiazole chemotype has been validated as a novel HsClpP agonist class with anticancer activity in hepatocellular carcinoma models (e.g., SL44, EC50 1.30 μM in α-casein hydrolysis assay, HCCLM3 proliferation IC50 3.1 μM) [2]. The target compound provides the correct regioisomeric attachment point for building focused analog libraries around this phenotype.

Lipophilicity-Tuned Probe Design for Cell-Based Phenotypic Screening

With a computed XLogP3 of 1 [3], this compound occupies a moderate lipophilicity range that is generally desirable for cell permeability while avoiding excessive non-specific binding. Researchers seeking to correlate incremental lipophilicity changes with cellular activity can use this compound as a reference point, comparing it against the N-methyl analog to establish quantitative lipophilicity-activity relationships in their assay systems.

Quality-Verified Building Block for Parallel Synthesis

The compound is supplied at 95% minimum purity with traceable QC documentation , making it suitable as a starting material for parallel medicinal chemistry. Consistent purity reduces batch-to-batch variability in downstream biological assays, a critical factor when comparing SAR across multiple synthetic generations.

Quote Request

Request a Quote for 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.